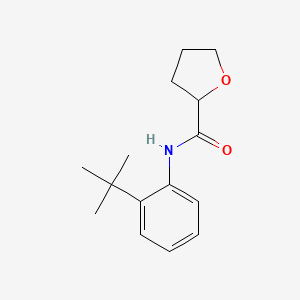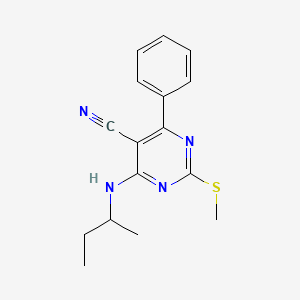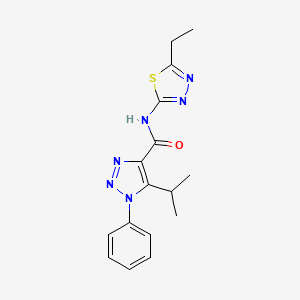
3-(1-methyl-1H-pyrazol-4-yl)-2-(4-phenyl-1,3-thiazol-2-yl)acrylonitrile
Descripción general
Descripción
3-(1-methyl-1H-pyrazol-4-yl)-2-(4-phenyl-1,3-thiazol-2-yl)acrylonitrile is a compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. This compound belongs to the class of acrylonitriles, which are known for their diverse biological activities.
Mecanismo De Acción
The mechanism of action of 3-(1-methyl-1H-pyrazol-4-yl)-2-(4-phenyl-1,3-thiazol-2-yl)acrylonitrile is not fully understood. However, it is believed to exert its biological activities by modulating various signaling pathways in cells. It has been shown to inhibit the NF-κB pathway, which is involved in inflammation and cancer. This compound has also been shown to inhibit the Akt/mTOR pathway, which is involved in cell growth and survival.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-(1-methyl-1H-pyrazol-4-yl)-2-(4-phenyl-1,3-thiazol-2-yl)acrylonitrile have been studied extensively. This compound has been shown to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. It has also been shown to exhibit antitumor effects by inducing apoptosis in cancer cells. Additionally, this compound has been shown to exhibit antimicrobial effects against various bacterial and fungal strains.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 3-(1-methyl-1H-pyrazol-4-yl)-2-(4-phenyl-1,3-thiazol-2-yl)acrylonitrile in lab experiments include its diverse biological activities and its potential applications in drug discovery and development. However, the limitations of using this compound include its low solubility in aqueous solutions and its potential toxicity at high concentrations.
Direcciones Futuras
There are several future directions for the research on 3-(1-methyl-1H-pyrazol-4-yl)-2-(4-phenyl-1,3-thiazol-2-yl)acrylonitrile. One direction is to further investigate its mechanism of action and identify its molecular targets in cells. Another direction is to optimize its chemical structure to improve its potency and selectivity. Additionally, this compound can be used as a lead compound for the development of new drugs with improved pharmacological properties. Finally, this compound can be used in combination with other drugs to enhance their therapeutic efficacy.
Aplicaciones Científicas De Investigación
The compound 3-(1-methyl-1H-pyrazol-4-yl)-2-(4-phenyl-1,3-thiazol-2-yl)acrylonitrile has been extensively studied for its potential applications in drug discovery and development. It has been shown to exhibit a wide range of biological activities such as anti-inflammatory, antitumor, and antimicrobial activities. This compound has been tested against various cancer cell lines and has shown promising results in inhibiting the growth of cancer cells.
Propiedades
IUPAC Name |
(Z)-3-(1-methylpyrazol-4-yl)-2-(4-phenyl-1,3-thiazol-2-yl)prop-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N4S/c1-20-10-12(9-18-20)7-14(8-17)16-19-15(11-21-16)13-5-3-2-4-6-13/h2-7,9-11H,1H3/b14-7- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAXNVUXWFOFCTD-AUWJEWJLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C=C(C#N)C2=NC(=CS2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=C(C=N1)/C=C(/C#N)\C2=NC(=CS2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-isopropyl-N-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}-4-morpholinecarboxamide](/img/structure/B4719669.png)
![N-2-adamantyl-3-phenyl-6-(2-thienyl)isoxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B4719681.png)
![N-({5-[(3,4-dichlorophenoxy)methyl]-2-furyl}methylene)-3-(ethylthio)-5-(2-furyl)-4H-1,2,4-triazol-4-amine](/img/structure/B4719697.png)

![(4-{[1-(4-bromophenyl)-5-oxo-2-thioxo-4-imidazolidinylidene]methyl}-2-methoxyphenoxy)acetic acid](/img/structure/B4719707.png)
![N-{2-[(4-chlorophenyl)thio]ethyl}-4-[(2-methylbenzyl)(methylsulfonyl)amino]benzamide](/img/structure/B4719730.png)

![N-(2,4-difluorophenyl)-5-methyl-4-{[3-(trifluoromethyl)phenoxy]methyl}-3-isoxazolecarboxamide](/img/structure/B4719752.png)
![(3aS*,5S*,9aS*)-2-(3-chlorobenzyl)-5-[(E)-2-(2-methoxyphenyl)vinyl]hexahydro-7H-pyrrolo[3,4-g]pyrrolizin-1(2H)-one](/img/structure/B4719756.png)
![N-(3,4-dimethylphenyl)-2-[(5-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B4719760.png)
![6-cyclopropyl-1,3-dimethyl-N-[1-(4-methylbenzyl)-1H-pyrazol-3-yl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B4719761.png)
![3-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)-1-(1-naphthyl)-2,5-pyrrolidinedione](/img/structure/B4719764.png)
![1-[(4-bromo-2-thienyl)carbonyl]-4-methyl-1,4-diazepane](/img/structure/B4719766.png)